Acide diiodoacétique

Vue d'ensemble

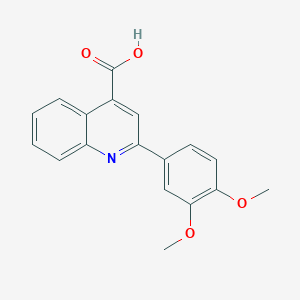

Description

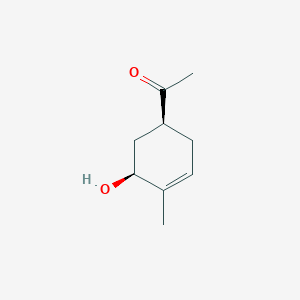

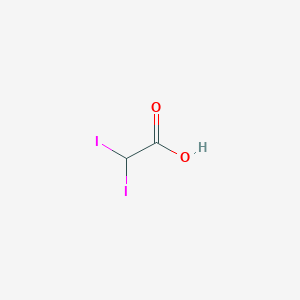

Diiodoacetic acid (IA) is a compound that has been identified as a drinking water disinfection byproduct (DBP) in waters with high bromide/iodide concentrations that were disinfected with chloramines. It is part of a new class of iodoacid DBPs, which are highly toxic contaminants in drinking water. The identification of IA and other iodoacids in drinking water samples is significant due to their cytotoxic and genotoxic effects, which have been studied in both Salmonella typhimurium and mammalian cells, such as Chinese hamster ovary (CHO) cells. IA has been found to be significantly more toxic and mutagenic than its chlorinated and brominated analogues, indicating a strong correlation between the toxicity of these monohalogenated acetic acids and their electrophilic reactivity .

Synthesis Analysis

The synthesis of diiodoacetic acid itself is not directly discussed in the provided papers. However, related compounds and methodologies can offer insight into potential synthetic routes. For example, the synthesis of diiodoacetylene, a compound with a similar diiodo functional group, is achieved through a Sonagashira coupling reaction, which could suggest a potential pathway for synthesizing diiodoacetic acid through related coupling reactions or halogenation of acetic acid derivatives . Additionally, the synthesis of thioacetic acid from activated carboxylic acids and NaSH could provide a parallel for the synthesis of diiodoacetic acid by substituting the appropriate iodine-containing reagents .

Molecular Structure Analysis

While the molecular structure of diiodoacetic acid is not explicitly described in the provided papers, the structure of diiodoacetylene has been characterized by X-ray crystallography, which shows that it can form halogen-bonded adducts with various acceptors. This suggests that diiodoacetic acid may also engage in halogen bonding due to the presence of iodine atoms, which are known to be good halogen bond donors .

Chemical Reactions Analysis

The reactivity of diiodoacetic acid can be inferred from studies on similar dihalogenated compounds. For instance, the reaction of dibromoacetic acid with aldehydes in the presence of samarium diiodide leads to (E)-alpha,beta-unsaturated carboxylic acids, indicating that diiodoacetic acid might undergo similar transformations with appropriate reactants and conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of diiodoacetic acid can be extrapolated from the properties of related compounds. For example, the study of thioacetic acid provides insights into the effects of substituting oxygen with other atoms, such as sulfur or potentially iodine, on molecular properties. Such substitutions can significantly alter the molecule's charges, dipole moments, ionization potentials, and other properties . Given the high toxicity and genotoxicity of IA, it is likely that its physical and chemical properties contribute to its reactivity and biological effects .

Applications De Recherche Scientifique

Analyse des sous-produits de désinfection de l'eau

L'acide diiodoacétique est identifié comme un sous-produit de désinfection (SPD) dans le processus de traitement de l'eau. Il se forme lorsque les désinfectants réagissent avec la matière organique et les ions iodure dans l'eau. Sa présence et sa concentration sont cruciales pour la santé publique car il contribue à réduire les maladies d'origine hydrique .

Réactif de synthèse organique

Dans le domaine de la chimie organique, l'this compound sert de réactif précieux pour divers processus de synthèse. Ses propriétés le rendent adapté à la construction de composés organiques complexes .

Enquête sur la structure et la fonction des enzymes

Les chercheurs utilisent l'this compound pour étudier la structure et la fonction des enzymes. Il aide à comprendre les mécanismes enzymatiques et leurs interactions avec d'autres molécules .

Processus d'oxydation avancés

L'this compound joue un rôle dans les processus d'oxydation avancés (POA), en particulier dans la transformation des iodures et la formation de sous-produits iodés lors du traitement de l'eau. Ceci est important pour la gestion des sous-produits de désinfection halogénés .

Propriétés

IUPAC Name |

2,2-diiodoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2I2O2/c3-1(4)2(5)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAMFNQVNXPFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564143 | |

| Record name | Diiodoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

598-89-0 | |

| Record name | Diiodoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diiodoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

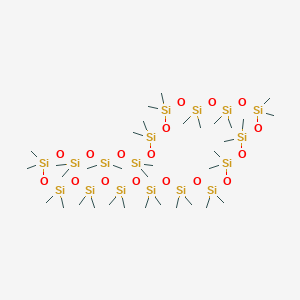

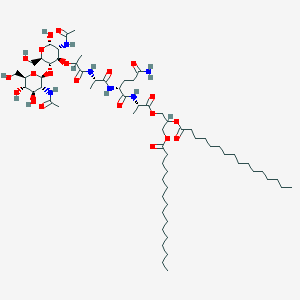

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate](/img/structure/B141430.png)

![(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B141454.png)

![[2-(4-Methoxyphenyl)ethyl]dimethylamine](/img/structure/B141458.png)